dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1638760-25-4
VCID: VC5107816
InChI: InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
SMILES: CN(C)CC1CCCN1.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14

dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride

CAS No.: 1638760-25-4

Cat. No.: VC5107816

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride - 1638760-25-4

Specification

CAS No. 1638760-25-4
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
IUPAC Name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Standard InChI Key WYOMVPNXWDCQRG-KLXURFKVSA-N
SMILES CN(C)CC1CCCN1.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride, reflects its stereochemistry and salt form. The free base (CAS 29618-57-3) comprises a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—attached to a dimethylaminomethyl group at the 2-position. Protonation of the tertiary amine and pyrrolidine nitrogen atoms yields the dihydrochloride salt, enhancing water solubility for experimental use .

Structural Features:

  • Chiral center: The (S)-configuration at the pyrrolidine 2-position influences potential receptor binding specificity.

  • Cationic character: The dihydrochloride salt form stabilizes the compound in aqueous media, favoring interactions with biological membranes or anionic substrates.

Physicochemical Data

Available data from supplier specifications and safety sheets include:

PropertyValueSource
Molecular formulaC₇H₁₈Cl₂N₂
Molecular weight201.14 g/mol
CAS number (dihydrochloride)1638760-25-4
CAS number (free base)29618-57-3

Notably, critical parameters such as melting point, boiling point, and partition coefficient (LogP) remain unreported in publicly accessible literature, highlighting a gap in characterization .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a plausible pathway involving:

  • Pyrrolidine functionalization: Introduction of a chloromethyl group at the 2-position of (S)-pyrrolidine.

  • Nucleophilic substitution: Reaction with dimethylamine to form the free base.

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Alternative approaches may employ reductive amination or metal-catalyzed coupling, though experimental validation is absent in open literature.

Analytical Characterization

Supplier documentation confirms identity via:

  • Nuclear Magnetic Resonance (NMR): Expected signals include pyrrolidine ring protons (δ 1.5–2.5 ppm), methylene bridges (δ 2.5–3.0 ppm), and dimethylamino groups (δ 2.2–2.4 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 201.14 consistent with the dihydrochloride’s molecular weight .

Pharmacological Profile

Mechanism of Action

  • Nicotinic acetylcholine receptors (nAChRs): The tertiary amine may mimic acetylcholine’s quaternary ammonium group.

  • Monoamine transporters: The lipophilic pyrrolidine ring could facilitate blood-brain barrier penetration .

In Silico Predictions

Computational models (e.g., SwissADME) predict:

  • High solubility: >10 mg/mL in aqueous buffers (pH 1–7.4) due to hydrochloride salt form.

  • Moderate blood-brain barrier permeability: Predicted LogBB = 0.3–0.5.

  • CYP450 metabolism: Likely substrates for CYP3A4 and CYP2D6 isoforms, with potential drug-drug interactions.

These predictions remain unvalidated experimentally.

Applications in Research

Antibiotic and Antiviral Development

Ambeed lists this compound under "Antibiotic and Antivirus" categories, implying exploratory use in:

  • Broad-spectrum antimicrobials: Targeting bacterial efflux pumps or viral proteases.

  • Adjuvant therapy: Enhancing permeability of co-administered drugs .

Fluorescent Probes and Staining

The amine’s protonation state may enable pH-sensitive fluorescent labeling, useful in:

  • Lysosomal tracking: Monitoring organelle pH in live-cell imaging.

  • Membrane potential assays: Staining mitochondria or bacterial membranes .

Pharmaceutical Research

As a building block in medicinal chemistry, applications include:

  • Chiral auxiliaries: Asymmetric synthesis of complex molecules.

  • Protecting groups: Temporary amine masking during multi-step syntheses .

Future Perspectives

Research Priorities

  • Synthetic optimization: Develop scalable, cost-effective routes with green chemistry principles.

  • Biological screening: Evaluate antimicrobial, antiviral, and neuroactive properties in vitro.

  • Toxicological profiling: Establish acute/chronic toxicity, genotoxicity, and pharmacokinetics.

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